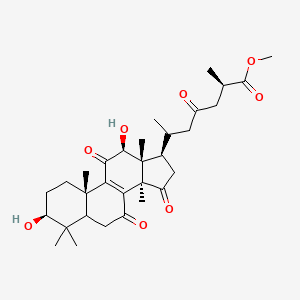

Methyl ganoderate C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H44O8 |

|---|---|

Molecular Weight |

544.7 g/mol |

IUPAC Name |

methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate |

InChI |

InChI=1S/C31H44O8/c1-15(11-17(32)12-16(2)27(38)39-8)18-13-22(35)31(7)23-19(33)14-20-28(3,4)21(34)9-10-29(20,5)24(23)25(36)26(37)30(18,31)6/h15-16,18,20-21,26,34,37H,9-14H2,1-8H3/t15?,16-,18-,20?,21+,26-,29+,30+,31+/m1/s1 |

InChI Key |

AZCYOYBNOUOOJJ-CGVPIJHZSA-N |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)CC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)C(=O)OC |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Methyl Ganoderate C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ganoderate C6 is a highly oxygenated lanostane-type triterpenoid (B12794562) originating from the medicinal mushroom Ganoderma lucidum. Esteemed for its potential pharmacological activities, this compound is a subject of significant interest in natural product chemistry and drug development. This technical guide provides an in-depth exploration of the origin of this compound, detailing its biosynthetic pathway, experimental protocols for its isolation and characterization, and quantitative data. The information is presented to serve as a valuable resource for researchers and scientists in the field.

Introduction

Ganoderma lucidum, a basidiomycete fungus commonly known as Reishi or Lingzhi, has been a cornerstone of traditional Asian medicine for centuries. Its therapeutic properties are largely attributed to a diverse array of secondary metabolites, among which the triterpenoids, particularly ganoderic acids and their derivatives, are prominent. This compound is one such triterpenoid, characterized by a lanostane (B1242432) skeleton, and has been isolated from the fruiting bodies and spores of G. lucidum and other related species like G. tsugae.

Biosynthesis of this compound

The biosynthesis of this compound, like other ganoderic acids, follows the mevalonate (B85504) (MVA) pathway, a fundamental route for the production of isoprenoids in fungi.[1][2] The pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to yield the precursor lanosterol (B1674476). The subsequent transformation of lanosterol into the vast array of ganoderic acids involves a complex network of oxidative and reductive reactions, primarily catalyzed by cytochrome P450 monooxygenases.[3][4]

The Mevalonate Pathway to Lanosterol

The initial steps of the MVA pathway are well-established and involve the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to produce squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene, which is cyclized by lanosterol synthase to form the foundational tetracyclic triterpenoid, lanosterol.

Putative Post-Lanosterol Modifications

The precise enzymatic cascade transforming lanosterol into this compound is an area of ongoing research. However, based on the structures of related ganoderic acids, a putative pathway can be proposed. This involves a series of oxidations at various carbon positions (e.g., C-3, C-7, C-11, C-15, C-26) and modifications of the side chain, catalyzed largely by cytochrome P450 enzymes.[1][4] The formation of this compound likely involves specific hydroxylation, oxidation, and methylation steps.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from the fruiting bodies of Ganoderma lucidum.

Step 1: Extraction

-

Air-dried and powdered fruiting bodies of Ganoderma lucidum are subjected to exhaustive extraction with 95% ethanol or methanol at room temperature for several days.

-

The solvent is periodically refreshed to ensure complete extraction.

-

The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Step 2: Solvent Partitioning

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The triterpenoid fraction, including this compound, is typically enriched in the ethyl acetate fraction.

Step 3: Column Chromatography

-

The ethyl acetate fraction is subjected to silica gel column chromatography.

-

Elution is performed with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

-

Fractions enriched with this compound are further purified by preparative reversed-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a small amount of acid, such as formic acid, to improve peak shape).

-

The peak corresponding to this compound is collected.

Structural Characterization

The structure of the purified this compound is confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

Quantitative Yield

The yield of individual ganoderic acids, including this compound, can vary significantly depending on the Ganoderma species, cultivation conditions, and the part of the mushroom used (fruiting body, mycelium, or spores). While specific yield data for this compound is not consistently reported across the literature, the total ganoderic acid content in the fruiting bodies of G. lucidum can range from 0.9% to 1.59% of the dry weight.[5] Optimization of culture conditions, for instance through the addition of elicitors, has been shown to increase the yield of total ganoderic acids.[6][7]

Table 1: Reported Yields of Ganoderic Acids in Ganoderma lucidum

| Ganoderic Acid | Yield (mg/g dry weight) | Source |

| Total Ganoderic Acids | 20 - 32.64 | Fruiting Body[6] |

| Total Ganoderic Acids | 9.63 (in liquid culture) | Mycelia[7] |

Spectroscopic Data for this compound

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for this compound, which are crucial for its identification.[8]

Table 2: ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 35.4 | 1.85 (m), 1.20 (m) |

| 2 | 28.0 | 2.05 (m), 1.95 (m) |

| 3 | 200.2 | - |

| 4 | 47.7 | - |

| 5 | 50.4 | 1.50 (m) |

| 6 | 22.8 | 2.15 (m), 1.90 (m) |

| 7 | 208.2 | - |

| 8 | 147.1 | - |

| 9 | 151.2 | - |

| 10 | 38.9 | - |

| 11 | 209.1 | - |

| 12 | 72.8 | 4.85 (s) |

| 13 | 57.5 | - |

| 14 | 49.8 | - |

| 15 | 76.6 | 4.95 (d, 9.5) |

| 16 | 37.4 | 2.60 (m), 2.20 (m) |

| 17 | 48.9 | 2.50 (m) |

| 18 | 17.8 | 0.65 (s) |

| 19 | 18.1 | 1.25 (s) |

| 20 | 36.2 | 2.45 (m) |

| 21 | 16.0 | 1.05 (d, 6.5) |

| 22 | 34.1 | 2.30 (m), 2.10 (m) |

| 23 | 199.6 | - |

| 24 | 48.1 | 2.80 (m), 2.65 (m) |

| 25 | 27.3 | 1.15 (d, 7.0) |

| 26 | 178.5 | - |

| 27 | 22.0 | 1.10 (d, 7.0) |

| 28 | 28.0 | 1.35 (s) |

| 29 | 27.3 | 1.40 (s) |

| 30 | 17.4 | 1.18 (s) |

| OMe | 51.5 | 3.65 (s) |

Note: NMR data can vary slightly depending on the solvent used.

Conclusion

This compound is a significant bioactive triterpenoid derived from the well-regarded medicinal mushroom Ganoderma lucidum. Its biosynthesis is a complex process originating from the mevalonate pathway and involving a series of specific enzymatic modifications of the lanosterol backbone. While the complete biosynthetic pathway is yet to be fully elucidated, ongoing research continues to shed light on the intricate regulatory networks involved. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to the isolation, characterization, and potential therapeutic application of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]

- 4. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20080112966A1 - Extracts and Methods Comprising Ganoderma Species - Google Patents [patents.google.com]

- 6. Frontiers | Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities [frontiersin.org]

- 7. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Isolation of Methyl Ganoderate C6: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of Methyl Ganoderate C6, a lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products.

Introduction: The Promise of Ganoderma Triterpenoids

Ganoderma lucidum, revered for centuries in traditional medicine, is a rich source of structurally diverse and biologically active triterpenoids. These compounds, including a prominent class known as ganoderic acids and their derivatives, have attracted significant scientific attention for their potential therapeutic applications. Among these is this compound, a compound with emerging evidence of valuable pharmacological properties. This guide details the scientific journey of this compound, from its natural source to its potential mechanisms of action.

Discovery and Structural Elucidation

This compound is the methyl ester of Ganoderic Acid C6. The structural elucidation of these complex molecules has been made possible through advanced spectroscopic techniques.

Table 1: Physicochemical Properties of Ganoderic Acid C6

| Property | Value | Source |

| Molecular Formula | C30H42O8 | [1][2][3] |

| Molecular Weight | 530.66 g/mol | [1][3] |

| Exact Mass | 530.2880 Da | [1][3] |

| IUPAC Name | (2R,6R)-6-[(3S,5S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | [1] |

| Natural Source | Ganoderma lucidum | [1][2][3] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from Ganoderma lucidum is a meticulous process involving several stages of extraction and purification. The following protocol is adapted from established methodologies for the isolation of ganoderic acids.[4][5][6][7]

Raw Material Preparation and Crude Extraction

-

Preparation : Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder (40-60 mesh) to maximize the surface area for extraction.

-

Extraction : The powdered mushroom is subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature. The resulting ethanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.

Fractionation and Purification

-

Solvent Partitioning : The crude extract is suspended in water and partitioned with a series of organic solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity. The triterpenoid-rich fraction is typically concentrated in the ethyl acetate layer.

-

Column Chromatography : The triterpenoid-rich fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol. This step separates the mixture into several fractions.

-

Further Purification : Fractions containing compounds with similar polarity to this compound are further purified using Sephadex LH-20 column chromatography.

-

Final Purification (Preparative HPLC) : The final step of purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to yield highly purified this compound.

Biological Activities and Potential Therapeutic Applications

Triterpenoids from Ganoderma lucidum, as a class, are known to possess a wide array of biological activities, including anti-inflammatory, antiviral, and neuroprotective effects.[8][9][10][11][12][13] While specific quantitative data for this compound is still emerging, its structural similarity to other well-studied ganoderic acids suggests it may share these properties. One study has reported antinociceptive (pain-relieving) activity for Ganoderic Acid C6.[14]

Table 2: Reported Biological Activities of Related Ganoderma Triterpenoids

| Compound/Extract | Biological Activity | Key Findings | Reference |

| Ganoderma lucidum Triterpenoids | Antiviral | Inhibition of HIV-1 protease and enterovirus 71. | [8][9] |

| Ganoderic Acid A | Anti-inflammatory | Attenuates LPS-induced neuroinflammation in microglia. | [13][15] |

| Ganoderic Acid A | Neuroprotective | Protects against focal ischemic stroke in rats. | [12][13] |

| Ganoderma lucidum Extract | Anti-inflammatory | Modulates inflammatory responses in a mouse model of Parkinson's disease. | [16][17] |

Mechanism of Action: Modulation of Key Signaling Pathways

The anti-inflammatory and other biological effects of Ganoderma triterpenoids are often attributed to their ability to modulate key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[18][19][20][21][22][23] These pathways are critical regulators of the cellular response to stress and inflammation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ganoderma triterpenoids are thought to inhibit this pathway by preventing the degradation of IκB.[19][21]

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation and other cellular processes. It consists of a series of protein kinases that are sequentially activated. Ganoderma triterpenoids have been shown to modulate the phosphorylation of key MAPK proteins, thereby regulating downstream inflammatory responses.[20][22][23]

Future Directions and Conclusion

This compound represents a promising lead compound from a well-established natural medicinal source. While the broader class of Ganoderma triterpenoids has demonstrated significant therapeutic potential, further research is required to fully elucidate the specific biological activities and mechanisms of action of this compound. Future studies should focus on obtaining quantitative data for its anti-inflammatory and neuroprotective effects and confirming its direct interaction with the NF-κB and MAPK signaling pathways. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Ganoderic Acid C6 | C30H42O8 | CID 124488037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. npatlas.org [npatlas.org]

- 3. medkoo.com [medkoo.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

- 8. Antiviral effects of two Ganoderma lucidum triterpenoids against enterovirus 71 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ganoderma lucidum: A potential source to surmount viral infections through β-glucans immunomodulatory and triterpenoids antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective Effect of Ganoderic Acid against Focal Ischemic Stroke Induced by Middle Cerebral Artery Occlusion in the Rats via Suppression of Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation | MDPI [mdpi.com]

- 14. Ganoderic acid C6 | TargetMol [targetmol.com]

- 15. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ganoderma lucidum Modulates Inflammatory Responses following 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Admini… [ouci.dntb.gov.ua]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anti-inflammatory activity on mice of extract of Ganoderma lucidum grown on rice via modulation of MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl Ganoderate C6: A Technical Guide on its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ganoderate C6, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is a compound of increasing interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for assessing its bioactivities are presented, and key signaling pathways potentially modulated by this compound are illustrated. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

This compound is a derivative of ganoderic acid C6, characterized by the esterification of the carboxylic acid group. Its core structure is a tetracyclic triterpene, a common motif in bioactive compounds from Ganoderma species.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C31H44O8 | [1] |

| Molecular Weight | 544.70 g/mol | [1] |

| CAS Number | 105742-81-2 | [1] |

| Appearance | White or off-white powder | Inferred from typical triterpenoids |

| Solubility | Soluble in methanol, ethanol, DMSO; Insoluble in water | Inferred from typical triterpenoids |

| Purity | ≥98% (Commercially available) | [1] |

| Storage | -20°C, protected from light and moisture | [1] |

Biological Activities and Therapeutic Potential

While research specifically on this compound is still emerging, the broader class of ganoderic acids from Ganoderma lucidum has been extensively studied, revealing a wide range of pharmacological effects. The primary activities associated with these compounds, and therefore of high relevance to this compound, include anti-inflammatory and neuroprotective effects. It is hypothesized that this compound contributes to the overall therapeutic effects of Ganoderma lucidum extracts.

Table 2: Overview of Potential Biological Activities of this compound

| Biological Activity | In Vitro/In Vivo Model | Key Findings | Potential Mechanism |

| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Reduction of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) | Inhibition of NF-κB and MAPK signaling pathways |

| Neuroprotective | Oxidative stress-induced neuronal cell models (e.g., SH-SY5Y) | Attenuation of neuronal cell death and apoptosis | Antioxidant effects, modulation of stress-activated protein kinases |

| Cytotoxicity | Cancer cell lines (e.g., HeLa) | Inhibition of cancer cell proliferation | Induction of apoptosis, cell cycle arrest |

Note: Some of these activities are extrapolated from studies on closely related ganoderic acids and extracts of Ganoderma lucidum.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activities of this compound.

In Vitro Anti-inflammatory Activity Assay

This protocol describes the assessment of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7).

3.1.1. Cell Culture and Treatment

-

Culture RAW264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

3.1.2. Nitric Oxide (NO) Production Assay (Griess Test)

-

After the 24-hour incubation, collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite (B80452) concentration based on a sodium nitrite standard curve.

3.1.3. Cytokine Measurement (ELISA)

-

Collect the cell culture supernatants as described above.

-

Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

3.1.4. Cell Viability Assay (MTT Assay)

-

After collecting the supernatant, add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

In Vitro Neuroprotection Assay

This protocol outlines a method to evaluate the neuroprotective effects of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line (SH-SY5Y).

3.2.1. Cell Culture and Induction of Oxidative Stress

-

Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well.

-

Pre-treat the cells with various concentrations of this compound for 24 hours.

-

Induce oxidative stress by exposing the cells to a neurotoxic agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) for a further 24 hours.

3.2.2. Assessment of Cell Viability

-

Determine cell viability using the MTT assay as described in section 3.1.4. An increase in cell viability in the presence of this compound compared to the neurotoxin-only treated cells indicates a neuroprotective effect.

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many triterpenoids from Ganoderma lucidum are attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

Caption: Proposed mechanism of this compound inhibiting the NF-κB pathway.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a logical workflow for the initial biological screening of this compound.

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications, particularly in the realms of inflammation and neurodegenerative diseases. This guide provides a foundational understanding of its chemical nature and outlines robust methodologies for its biological evaluation. Future research should focus on in-depth mechanistic studies to elucidate its precise molecular targets and signaling pathways. Furthermore, in vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound, paving the way for its potential development as a novel therapeutic agent.

References

Spectroscopic and Mechanistic Insights into Methyl Ganoderate C6: A Lanostane-Type Triterpenoid from Ganoderma lucidum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Methyl ganoderate C6, a lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. Due to the limited availability of complete, published spectroscopic data for this compound, this guide presents the detailed data for its immediate precursor, Ganoderic Acid C6, and outlines the expected spectroscopic modifications for the methyl ester. This document also details the experimental protocols for the isolation of related triterpenoids and elucidates the anti-atherosclerotic signaling pathway associated with this class of compounds.

Spectroscopic Data

Molecular Formula: C 31H 44O 8

Molecular Weight: 544.68 g/mol

Mass Spectrometry (MS) of Ganoderic Acid C6

Mass spectrometry confirms the molecular weight of the parent compound, Ganoderic Acid C6. For this compound, the molecular ion peak ([M]+) would be expected at m/z 544, corresponding to the addition of a methyl group (CH2) to Ganoderic Acid C6.

| Ion | m/z (Ganoderic Acid C6) | Note |

| [M]+ | 530 | Molecular ion[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ganoderic Acid C6

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule. The following tables summarize the ¹H and ¹³C NMR data for Ganoderic Acid C6, recorded in CDCl₃. For this compound, the most significant change would be the appearance of a singlet around 3.7 ppm in the ¹H NMR spectrum, corresponding to the methyl ester protons, and a corresponding carbon signal around 52 ppm in the ¹³C NMR spectrum. The chemical shift of C-26 would also be expected to shift slightly.

Table 1: ¹H NMR Spectroscopic Data of Ganoderic Acid C6 (CDCl₃) [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-18 | 0.64 | s | |

| H-29 | 0.90 | s | |

| H-28 | 1.03 | s | |

| H-21 | 1.12 | d | 6.0 |

| H-27 | 1.16 | d | 7.2 |

| H-19 | 1.37 | s | |

| H-30 | 1.69 | s |

Table 2: ¹³C NMR Spectroscopic Data of Related Ganoderma Triterpenoids

A complete ¹³C NMR dataset for Ganoderic Acid C6 or its methyl ester is not available in the cited literature. However, the table below provides a reference for typical chemical shifts of key carbons in similar lanostane-type triterpenoids from Ganoderma species.

| Carbon | Typical Chemical Shift Range (δ, ppm) |

| C-3 | 75-80 (with OH) |

| C-7 | 200-210 (C=O) |

| C-8 | 145-150 (olefinic) |

| C-9 | 150-155 (olefinic) |

| C-11 | 200-210 (C=O) |

| C-12 | 70-75 (with OH) |

| C-15 | 200-210 (C=O) |

| C-18 | 15-20 |

| C-19 | 17-22 |

| C-21 | 17-22 |

| C-26 | 175-180 (COOH) |

| C-27 | 20-25 |

| C-28 | 27-30 |

| C-29 | 17-20 |

| C-30 | 25-28 |

Experimental Protocols

The isolation of this compound from Ganoderma lucidum follows a general procedure for the separation of lanostane-type triterpenoids.

Extraction of Crude Triterpenoids

A detailed protocol for the extraction of the crude triterpenoid fraction from Ganoderma lucidum is as follows:

-

Preparation of Raw Material: Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder (40-60 mesh).

-

Solvent Extraction: The powdered material is extracted with 95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v) at 60°C for 2 hours. This process is typically repeated three times to ensure exhaustive extraction.[2]

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.[2]

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. The triterpenoid fraction is typically enriched in the chloroform or ethyl acetate fraction.

Isolation and Purification

The triterpenoid-rich fraction is subjected to further purification using chromatographic techniques:

-

Column Chromatography: The fraction is loaded onto a silica (B1680970) gel column (200-300 mesh) and eluted with a gradient of chloroform-methanol or hexane-ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by semi-preparative or preparative HPLC on a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often containing a small amount of acid like acetic acid or formic acid to improve peak shape).[1]

-

Crystallization: The purified compound can be crystallized from a suitable solvent system to obtain a pure crystalline solid.

The workflow for a typical isolation and purification process is depicted below.

Signaling Pathway

Ganoderic acids, including Ganoderic Acid C6, have been shown to possess anti-atherosclerotic properties. One of the key mechanisms is the inhibition of M1 polarization of macrophages, which is a critical event in the formation of atherosclerotic plaques. This effect is mediated through the TLR4/MyD88/NF-κB signaling pathway.[3][4]

The diagram below illustrates the proposed signaling cascade. Lipopolysaccharide (LPS), a component of gram-negative bacteria, can activate Toll-like receptor 4 (TLR4) on the surface of macrophages. This activation triggers a downstream signaling cascade involving the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines, leading to M1 macrophage polarization. Ganoderic acids inhibit this pathway, thereby reducing inflammation and attenuating atherosclerosis.

References

- 1. jfda-online.com [jfda-online.com]

- 2. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biological Activity of Methyl Ganoderate C6: A Technical Guide

Disclaimer: Scientific literature with specific experimental data on the biological activity of Methyl ganoderate C6 (CAS: 105742-81-2) is limited. This guide synthesizes available information on closely related Ganoderma triterpenoids to provide a comprehensive overview of its expected biological activities and potential mechanisms of action for research and drug development professionals.

Introduction to this compound

This compound is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.[1] Triterpenoids from Ganoderma species are a major class of bioactive compounds responsible for a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, antioxidant, and neuroprotective activities.[2][3] this compound, as a member of this family, is of significant interest for its potential therapeutic applications. This document provides a technical overview of its putative biological activities based on the current understanding of Ganoderma triterpenoids.

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 105742-81-2 | [1][4] |

| Molecular Formula | C31H44O8 | |

| Molecular Weight | 544.68 g/mol | |

| Source | Ganoderma lucidum | |

| Class | Triterpenoid |

Potential Biological Activities and Quantitative Data

Anti-inflammatory Activity

Ganoderma triterpenoids are well-documented for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Selected Ganoderma Triterpenoids

| Compound | Assay | Cell Line | Effect | IC50 / Inhibition | Reference |

| Ganoderic Acid C | TNF-α production | Macrophages | Inhibition | IC50 = 24.5 µg/mL | |

| Ganoderic Acid DM | 5α-reductase | - | Inhibition | IC50 = 10.6 µM | |

| Ganoluciduone B | Nitric Oxide Production | - | Inhibition | 45.5% inhibition at 12.5 µM | |

| Ganodermanontriol | Nitric Oxide Production | RAW 264.7 | Inhibition | 88.2% inhibition at 50 µM | |

| Lucidimol A | Nitric Oxide Production | RAW 264.7 | Inhibition | 86.5% inhibition at 50 µM |

Anticancer Activity

The anticancer effects of Ganoderma triterpenoids are attributed to their ability to induce cell cycle arrest, apoptosis, and inhibit tumor growth and metastasis.

Table 3: Anticancer Activity of Selected Ganoderma Triterpenoids

| Compound | Cell Line | Effect | IC50 | Reference |

| Ganoderic Acid I | Hep G2 | Cytotoxicity | 0.26 mg/mL | |

| Ganoderic Acid I | HeLa | Cytotoxicity | 0.33 mg/mL | |

| Ganoderic Acid I | Caco-2 | Cytotoxicity | 0.39 mg/mL | |

| Ganoderic Acid DM | Prostate Cancer Cells | Inhibition of proliferation and bone metastases | - |

Neuroprotective Activity

Certain Ganoderma triterpenoids have demonstrated neuroprotective effects, suggesting a potential role in mitigating neurodegenerative diseases.

Table 4: Neuroprotective Activity of a Related Methyl Ganoderate

| Compound | Cell Line | Stressor | Effect | Reference |

| Methyl ganoderate G1 | SH-SY5Y | H2O2, Aβ | Potent neuroprotective activity |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the biological activity of this compound.

Anti-inflammatory Activity Assessment

The RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

-

Cell Line: RAW 264.7 (ATCC)

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

To determine the cytotoxic concentration of this compound.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

To measure the inhibitory effect on NO production.

-

Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

-

Collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A sodium nitrite (B80452) standard curve is used to determine the nitrite concentration.

To determine the effect on the protein expression of key inflammatory enzymes.

-

Seed RAW 264.7 cells in 6-well plates.

-

Pre-treat with this compound, followed by LPS stimulation for 18-24 hours.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or α-tubulin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anticancer Activity Assessment

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, HepG2 - liver cancer, Caco-2 - colorectal cancer) and a non-cancerous control cell line.

-

Media and Conditions: As recommended by the cell line provider (e.g., ATCC).

As described in section 3.1.2, but using cancer cell lines.

To quantify the induction of apoptosis.

-

Treat cancer cells with this compound for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry.

Neuroprotective Activity Assessment

-

Cell Line: SH-SY5Y (human neuroblastoma cell line), a common model for neurodegenerative disease research.

-

Media: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed SH-SY5Y cells in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce neurotoxicity by adding a stressor such as hydrogen peroxide (H2O2) or amyloid-beta (Aβ) peptide for 24 hours.

-

Assess cell viability using the MTT assay as described in section 3.1.2.

Signaling Pathways and Mechanisms of Action

The biological activities of Ganoderma triterpenoids are often mediated through the modulation of key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways. It is hypothesized that this compound exerts its effects through similar mechanisms.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including those for iNOS and COX-2. Ganoderma triterpenoids are known to inhibit this pathway.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is also crucial in regulating inflammation and cell proliferation. Inhibition of this pathway is another mechanism by which Ganoderma triterpenoids exert their anti-inflammatory and anticancer effects.

Caption: Hypothesized modulation of the MAPK pathway by this compound.

Conclusion and Future Directions

This compound, a triterpenoid from Ganoderma lucidum, represents a promising candidate for further investigation as a therapeutic agent. Based on the activities of structurally similar compounds, it is likely to possess significant anti-inflammatory, anticancer, and neuroprotective properties. The hypothesized mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways.

Future research should focus on isolating or synthesizing sufficient quantities of pure this compound to perform comprehensive in vitro and in vivo studies. This will enable the determination of its specific biological activities, quantification of its potency (e.g., IC50 values), and elucidation of its precise molecular mechanisms. Such studies are essential to validate its potential for development into a novel therapeutic for a range of human diseases.

References

Potential Therapeutic Effects of Methyl Ganoderate C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the therapeutic effects of Methyl ganoderate C6 is limited in publicly available scientific literature. This guide provides an analysis of available data on this compound, its parent compound Ganoderic acid C6, and the closely related, well-studied compound Methyl ganoderate E (MGE). Insights from these related molecules offer a foundational understanding of the potential bioactivities of this compound.

Introduction to this compound

This compound is a triterpenoid (B12794562) compound found in mushrooms of the Ganoderma genus, which have a long history of use in traditional medicine. As a methyl ester of Ganoderic acid C6, its chemical structure suggests potential bioactivities analogous to other ganoderic acids, which are known for a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

Therapeutic Potential Based on Analogous Compounds

Due to the scarcity of specific data on this compound, this section details the known therapeutic effects of its parent compound, Ganoderic acid C6, and a related methyl ester, Methyl ganoderate E.

Ganoderic Acid C6

Ganoderic acid C6 has been identified as a bioactive component of Ganoderma species with noted therapeutic potential.

-

Antinociceptive Activity: Ganoderic acid C6 has been reported to possess antinociceptive (pain-relieving) activity. The precise mechanisms and quantitative efficacy of this effect require further investigation.

-

Neuroprotection (Alzheimer's Disease): In computational studies, Ganoderic acid C6 has been included in molecular docking analyses to screen for potential active ingredients in Ganoderma lucidum that could regulate methylation in the context of Alzheimer's disease[1]. This suggests a potential role in epigenetic regulation relevant to neurodegenerative disorders.

Methyl Ganoderate E (MGE): A Case Study in Anti-Aging

A significant body of research on Methyl ganoderate E (MGE) in the model organism Caenorhabditis elegans provides a strong case for the therapeutic potential of methyl ganoderates. MGE has demonstrated robust anti-aging effects.[2][3][4]

| Parameter | Organism/Cell Line | Concentration | Result | Reference |

| Lifespan Extension | C. elegans | 10 μg/ml | 26% increase in lifespan | [2] |

| Stress Resistance | C. elegans | Not specified | Enhanced resistance to various molecular stressors | |

| Healthspan Improvement | C. elegans | Not specified | Improved healthspan | |

| Fertility | C. elegans | Not specified | Increased fertility | |

| Protein Aggregation | C. elegans | Not specified | Reduced aggregation of alpha-synuclein (B15492655) and amyloid-beta |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on the research on MGE, the following standard protocols would be applicable for assessing its therapeutic effects.

C. elegans Lifespan Assay

This assay is a standard method to determine the effect of a compound on the lifespan of the nematode C. elegans.

-

Synchronization: A population of age-synchronized worms is obtained by allowing gravid adult worms to lay eggs on nematode growth medium (NGM) plates seeded with E. coli (OP50 strain) for a defined period (e.g., 4-6 hours). The adult worms are then removed.

-

Treatment: The synchronized L1 larvae are transferred to NGM plates containing the test compound (e.g., this compound or MGE at a specified concentration, such as 10 μg/ml) dissolved in the medium. A control group is maintained on plates with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated at a standard temperature, typically 20°C.

-

Scoring: Starting from the first day of adulthood, the worms are scored daily or every other day for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

-

Censoring: Worms that crawl off the agar, have protruding internal organs, or die from desiccation on the plate walls are censored from the analysis.

-

Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

C. elegans Lifespan Assay Workflow

Signaling Pathways

While the specific signaling pathways modulated by this compound are unknown, the research on MGE has identified key pathways involved in its anti-aging effects in C. elegans.

DAF-16, HSF-1, and SKN-1 Signaling Pathways

The lifespan extension and stress resistance conferred by MGE in C. elegans are dependent on the transcription factors DAF-16 (a FOXO homolog), HSF-1 (Heat Shock Factor 1), and SKN-1 (a Nrf2 homolog). These pathways are central regulators of longevity and stress responses.

-

DAF-16/FOXO: A key transcription factor in the insulin/IGF-1 signaling (IIS) pathway. When IIS is reduced, DAF-16 is activated and translocates to the nucleus to regulate the expression of genes involved in stress resistance, metabolism, and longevity.

-

HSF-1: The master regulator of the heat shock response, which promotes the expression of chaperones to maintain protein homeostasis (proteostasis).

-

SKN-1/Nrf2: A transcription factor that regulates the expression of detoxification and antioxidant genes.

The activation of these pathways by MGE suggests that it may act as a mild stressor (hormetin) or directly interact with upstream regulators of these transcription factors.

MGE Modulates DAF-16, HSF-1, and SKN-1 Pathways

Conclusion and Future Directions

While direct evidence for the therapeutic effects of this compound is currently lacking, the known activities of its parent compound, Ganoderic acid C6, and the detailed anti-aging effects of the related Methyl ganoderate E, provide a strong rationale for its investigation. The antinociceptive potential of Ganoderic acid C6 and the robust longevity-promoting effects of MGE, mediated through conserved stress-response pathways, suggest that this compound may possess valuable pharmacological properties.

Future research should focus on:

-

Isolation and Purification: Obtaining pure this compound for in vitro and in vivo studies.

-

Bioactivity Screening: Evaluating its effects in a range of assays, including anti-inflammatory, anti-cancer, and neuroprotective models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

Such studies will be crucial to unlock the full therapeutic potential of this and other triterpenoids from Ganoderma species.

References

- 1. Survival assays using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderma lucidum methyl ganoderate E extends lifespan and modulates aging-related indicators in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ganoderma lucidum methyl ganoderate E extends lifespan and modulates aging-related indicators in Caenorhabditis elegans. | Semantic Scholar [semanticscholar.org]

Neuroprotective Properties of Ganoderic Acids: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This technical guide explores the neuroprotective potential of triterpenoids derived from Ganoderma lucidum, commonly known as the Reishi mushroom. While this document centers on the broader class of ganoderic acids due to the wealth of available research, it is important to note the existence of specific derivatives such as Methyl ganoderate C6 (CAS: 105742-81-2; Molecular Formula: C31H44O8). Currently, there is a notable gap in scientific literature specifically detailing the neuroprotective activities of this compound. Therefore, this guide leverages data from closely related and well-studied ganoderic acids to provide a comprehensive overview of their mechanisms of action, supported by detailed experimental protocols and pathway visualizations, to inform future research that may extend to lesser-known derivatives like this compound.

Introduction to Ganoderic Acids and Neuroprotection

Ganoderma lucidum has been a cornerstone of traditional medicine in East Asia for centuries, valued for its purported health-promoting and longevity-enhancing properties. Modern phytochemical research has identified a diverse array of bioactive compounds within this fungus, with ganoderic acids—a class of highly oxygenated lanostane-type triterpenoids—emerging as significant contributors to its pharmacological effects.

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Key pathological drivers include oxidative stress, neuroinflammation, and apoptosis (programmed cell death). A growing body of evidence, reviewed herein, suggests that ganoderic acids can counteract these neurodegenerative processes, positioning them as promising candidates for the development of novel neuroprotective therapeutics. These compounds have been shown to possess antioxidant, anti-inflammatory, and anti-apoptotic properties in various in vitro and in vivo models of neurological disorders.[1][2][3]

Quantitative Data on Neuroprotective Effects of Ganoderic Acid Analogs

The following tables summarize key quantitative findings from studies on ganoderic acids and related compounds from Ganoderma lucidum, demonstrating their neuroprotective efficacy. This data is presented to serve as a benchmark for future studies on compounds like this compound.

Table 1: In Vitro Neuroprotective Activity of Ganoderma lucidum Triterpenoids against Oxidative Stress

| Compound | Cell Line | Insult | Concentration | Outcome Measure | Result | Reference |

| Methyl ganoderate G1 | SH-SY5Y | H₂O₂ (200 µM) | 40 µM | Cell Viability | Increased to 70.2 ± 3.28% from 51.34 ± 3.45% | [4] |

| Methyl ganoderate G1 | SH-SY5Y | Aβ₂₅₋₃₅ (25 µM) | 40 µM | Cell Viability | Increased to 72.4 ± 3.19% from 63.43 ± 4.81% | [4] |

Table 2: Effects of Ganoderic Acid A on Markers of Apoptosis and Inflammation

| Compound | Model System | Insult | Concentration | Outcome Measure | Result | Reference |

| Ganoderic Acid A | BV2 Microglia | LPS | Various | Nitric Oxide (NO) Production | Significant Inhibition | |

| Ganoderic Acid A | Primary Hippocampal Neurons | Magnesium-free medium | Various | Apoptosis Rate | Reduction in apoptosis |

Key Signaling Pathways in Ganoderic Acid-Mediated Neuroprotection

The neuroprotective effects of ganoderic acids are attributed to their modulation of several critical intracellular signaling pathways. The primary mechanisms involve the mitigation of oxidative stress and the inhibition of apoptotic cascades.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative diseases. Ganoderic acids have been shown to exert potent antioxidant effects.

Figure 1: Ganoderic acid action on oxidative stress.

Inhibition of Apoptotic Pathways

Apoptosis, or programmed cell death, is a tightly regulated process that, when dysregulated, can lead to excessive neuronal loss. Ganoderic acids have been demonstrated to interfere with key apoptotic signaling cascades, thereby promoting neuronal survival.

Figure 2: Modulation of the intrinsic apoptosis pathway.

Detailed Experimental Protocols

To facilitate further research into the neuroprotective properties of ganoderic acids, including this compound, this section provides detailed methodologies for key in vitro assays.

Cell Culture and Induction of Neurotoxicity

The human neuroblastoma SH-SY5Y cell line is a widely used and appropriate model for studying neuroprotective effects against toxins relevant to neurodegenerative diseases.

Figure 3: General experimental workflow for in vitro assays.

Protocol for Aβ₂₅₋₃₅-Induced Neurotoxicity in SH-SY5Y Cells:

-

Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours in DMEM/F12 medium supplemented with 10% FBS.

-

Compound Pre-treatment: Replace the medium with serum-free medium containing various concentrations of the test compound (e.g., this compound) and incubate for 2 hours.

-

Aβ Preparation and Treatment: Prepare aggregated Aβ₂₅₋₃₅ by dissolving the peptide in sterile water and incubating at 37°C for 7 days. Add the aggregated Aβ₂₅₋₃₅ to the wells to a final concentration of 25 µM.

-

Incubation: Incubate the cells for an additional 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Assessment: Proceed with endpoint assays such as the MTT assay for cell viability.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plate reader

Procedure:

-

Following the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Intracellular ROS Measurement

This assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure intracellular ROS levels.

Materials:

-

DCFH-DA solution (10 mM stock in DMSO)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

After the treatment period, wash the cells twice with warm HBSS.

-

Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

Express ROS levels as a percentage of the fluorescence in cells treated with the neurotoxic insult alone.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved Caspase-3.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells with RIPA buffer and determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control such as β-actin.

Conclusion and Future Directions

The available scientific evidence strongly supports the neuroprotective potential of ganoderic acids from Ganoderma lucidum. These compounds, through their antioxidant and anti-apoptotic activities, present a compelling case for further investigation as therapeutic agents for neurodegenerative diseases.

A significant opportunity for future research lies in the systematic evaluation of individual ganoderic acid derivatives, such as This compound . The protocols and mechanistic frameworks provided in this guide offer a solid foundation for such studies. Elucidating the specific structure-activity relationships among the vast array of ganoderic acids will be crucial for identifying the most potent neuroprotective agents and advancing them through the drug development pipeline. It is imperative that future work focuses on generating robust quantitative data for these individual compounds to fully realize their therapeutic potential.

References

- 1. Ganoderic Acid A: A Potential Natural Neuroprotective Agent for Neurological Disorders: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triterpenes and Aromatic Meroterpenoids with Antioxidant Activity and Neuroprotective Effects from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Potential of Methyl Ganoderate C6: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the antioxidant activity of Methyl ganoderate C6, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of natural compounds in mitigating oxidative stress-related pathologies. While direct quantitative antioxidant data for this compound is limited in the current body of scientific literature, this guide synthesizes available information on closely related ganoderic acids and triterpenoid extracts from Ganoderma species to infer its potential efficacy and mechanisms of action.

Introduction to this compound and Oxidative Stress

This compound is a lanostane-type triterpenoid, a class of compounds known to be major bioactive constituents of Ganoderma lucidum. Triterpenoids from Ganoderma species have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. A growing body of evidence suggests that many of these therapeutic benefits are underpinned by potent antioxidant activity.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The ability of compounds like this compound to scavenge free radicals and bolster endogenous antioxidant defenses presents a promising avenue for therapeutic intervention.

Inferred Antioxidant Activity of this compound

Table 1: Antioxidant Activity of Ganoderma lucidum Extracts

| Extract/Fraction | Assay | IC50 / Activity | Reference |

| Methanolic Extract | DPPH Radical Scavenging | 45.16 ± 5.37 µg/mL | [1] |

| Water Extract | DPPH Radical Scavenging | 52.51 ± 7.93 µg/mL | [1] |

| Ethanolic Extract | DPPH Radical Scavenging | > 100 µg/mL | [1] |

| Ethyl Acetate Extract | DPPH Radical Scavenging | > 100 µg/mL | [1] |

| n-Hexane Extract | DPPH Radical Scavenging | > 100 µg/mL | [1] |

| Methanolic Extract | β-carotene/linoleate assay | 43.75 µg/mL | [1] |

| Methanolic Extract | Reducing Power Assay | 76.62 µg/mL | [1] |

| Methanolic Extract | DPPH Radical Scavenging | 51.30 µmol Trolox / 1 g DW | [2] |

| Methanolic Extract | ABTS Radical Scavenging | 81.26 µmol Trolox / 1 g DW | [2] |

| Methanolic Extract | FRAP | 49.87 µmol Trolox / 1 g DW | [2] |

Table 2: Antioxidant and Related Bioactivities of Isolated Ganoderma Triterpenoids

| Compound | Bioactivity | Key Findings | Reference |

| Ganoderic Acid A | Neuroprotection, Antioxidant | Significantly improved SOD activity and stabilized mitochondrial membrane potential in hippocampal neurons. | [3] |

| Ganoderic Acid B | Neuroprotection | Aided in stabilizing mitochondrial membrane potential in hippocampal neurons. | [3] |

| Terpene Fraction (containing Ganoderic acids A, B, C, and D) | Antioxidant | Possessed the highest antioxidant effect compared to other fractions. | [4] |

| Methyl Ganoderate E | Anti-aging (C. elegans) | Extended lifespan through daf-16, hsf-1, and skn-1-dependent pathways. | [5] |

| Methyl Ganoderate G1 | Neuroprotective | Exhibited significant neuroprotective activities against H₂O₂- and Aβ-induced cell death. | [6] |

Potential Mechanisms of Antioxidant Action and Signaling Pathways

The antioxidant effects of Ganoderma triterpenoids are likely mediated through a combination of direct radical scavenging and the modulation of intracellular signaling pathways that regulate endogenous antioxidant defenses.

Direct Radical Scavenging

Triterpenoids, including by inference this compound, can directly neutralize free radicals such as the superoxide (B77818) anion and hydroxyl radicals. This activity is attributed to their chemical structure, which can donate hydrogen atoms or electrons to stabilize reactive species.

Modulation of Cellular Signaling Pathways

Ganoderma triterpenoids have been shown to influence key signaling pathways involved in the cellular response to oxidative stress. A plausible mechanism for this compound involves the activation of the Nrf2-ARE pathway and the inhibition of pro-inflammatory pathways like NF-κB.

Potential signaling pathways modulated by this compound.

Experimental Protocols for Assessing Antioxidant Activity

For researchers wishing to directly assess the antioxidant activity of this compound, the following established protocols are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a series of dilutions of the this compound stock solution.

-

Add the DPPH solution to each well/cuvette.

-

Include a control containing only the solvent and the DPPH solution.

-

Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

Workflow for the DPPH radical scavenging assay.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the compound.

Principle: The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can inhibit this oxidation, leading to a reduction in fluorescence.

Protocol:

-

Cell Culture:

-

Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well black, clear-bottom plate and grow to confluence.

-

-

Loading with DCFH-DA:

-

Wash the cells with a suitable buffer.

-

Incubate the cells with a solution of DCFH-DA.

-

-

Treatment with Antioxidant:

-

Remove the DCFH-DA solution and wash the cells.

-

Add different concentrations of this compound to the cells and incubate.

-

-

Induction of Oxidative Stress:

-

Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics.

-

The CAA value can be calculated and expressed as quercetin (B1663063) equivalents.

-

Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant activity of this compound is currently lacking, the wealth of data on related Ganoderma triterpenoids strongly suggests its potential as a potent antioxidant. The inferred mechanisms of action, including direct radical scavenging and modulation of key cellular signaling pathways, warrant further investigation.

Future research should focus on:

-

Direct Quantification: Performing in vitro antioxidant assays (DPPH, ABTS, ORAC) to determine the specific IC50 values for this compound.

-

Cell-based Assays: Utilizing the CAA assay and other cell-based models to confirm its antioxidant efficacy in a biological context.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound, particularly its effects on the Nrf2 and NF-κB pathways.

-

In Vivo Studies: Evaluating the protective effects of this compound against oxidative stress-induced damage in animal models of disease.

The information presented in this technical guide provides a solid foundation for researchers to explore the therapeutic potential of this compound as a novel antioxidant agent.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Ganoderic acid A potentiates the antioxidant effect and protection of mitochondrial membranes and reduces the apoptosis rate in primary hippocampal neurons in magnesium free medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganoderma lucidum methyl ganoderate E extends lifespan and modulates aging-related indicators in Caenorhabditis elegans - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. Triterpenes and Aromatic Meroterpenoids with Antioxidant Activity and Neuroprotective Effects from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Analysis of Methyl Ganoderate C6 Reveals a Gap in Current Anti-Inflammatory Research

Despite a comprehensive search of available scientific literature, this technical guide must report a significant finding: there is a notable absence of specific research detailing the anti-inflammatory effects of Methyl ganoderate C6. While its source, the medicinal mushroom Ganoderma lucidum, is well-documented for its broad anti-inflammatory properties, the specific contributions and mechanisms of this compound remain uninvestigated in the public domain.

This review surveyed extensive databases for quantitative data, experimental protocols, and elucidated signaling pathways related to this compound's impact on inflammation. The search, however, consistently retrieved information on other bioactive compounds from Ganoderma lucidum, such as various ganoderic acids, triterpenoids, sterols, and polysaccharides. These related molecules have been shown to exert anti-inflammatory effects through the modulation of key signaling cascades, including the NF-κB and MAPK pathways.

The lack of specific data for this compound prevents the construction of a detailed technical guide as initially intended. Key components of such a guide, including quantitative efficacy data (e.g., IC50 values), detailed experimental methodologies, and specific signaling pathway diagrams, are contingent on the availability of primary research.

Alternative Well-Researched Anti-Inflammatory Compounds from Ganoderma lucidum

For researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of Ganoderma lucidum constituents, a wealth of information is available for other, more extensively studied compounds. A technical guide on one of the following molecules could be produced, providing the in-depth analysis originally requested for this compound:

-

Ganoderic Acid A: One of the most studied triterpenoids from Ganoderma lucidum, with established anti-inflammatory and immunomodulatory effects.

-

Ganoderic Acid C: Known for its potent inhibitory effects on inflammatory mediators.

-

Ganoderma lucidum Polysaccharides (GLP): A class of macromolecules with well-documented immunomodulatory and anti-inflammatory properties.

-

Ganoderma lucidum Sterols (GLS): Have been shown to inhibit inflammation through the p38 MAPK and NF-κB pathways.

Should you wish to proceed with a detailed technical guide on one of these alternative compounds, the following structure, including data tables, experimental protocols, and signaling pathway diagrams, can be readily compiled from existing research.

Potential Future Directions for this compound Research

The current absence of data on this compound highlights a significant knowledge gap and a potential opportunity for novel research in the field of natural product-based anti-inflammatory drug discovery. Future investigations could focus on:

-

In vitro screening: Assessing the inhibitory effects of purified this compound on the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in cell models such as LPS-stimulated macrophages.

-

Mechanism of action studies: Investigating the impact of this compound on key inflammatory signaling pathways like NF-κB and MAPK.

-

In vivo studies: Evaluating the efficacy of this compound in animal models of inflammation.

Such studies would be crucial in determining whether this compound shares the anti-inflammatory properties of its chemical relatives within Ganoderma lucidum and could pave the way for its development as a novel therapeutic agent.

An In-depth Technical Guide on the Core Cellular Mechanism of Action of Methyl Ganoderate C6

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific studies detailing the cellular mechanism of action for Methyl ganoderate C6 are not available. Therefore, this guide is constructed based on the well-documented activities of closely related triterpenoid (B12794562) compounds isolated from Ganoderma lucidum and the known molecular pathways in relevant cancer cell lines, such as the C6 rat glioma cell line. The proposed mechanisms and experimental data are extrapolated from these sources to provide a foundational understanding for future research.

Introduction

This compound is a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from this fungus, often referred to as ganoderic acids and their derivatives, are recognized for their potential therapeutic properties, including anti-tumor activities.[1][2][3] These compounds have been shown to inhibit the growth of various cancer cells by modulating key cellular processes.[1][2] This document outlines the putative cellular mechanism of action of this compound, drawing parallels from related methyl ganoderates and ganoderic acids. The primary proposed anti-cancer mechanism is the induction of apoptosis and inhibition of metastasis.

Proposed Cellular Mechanism of Action

The anti-cancer activity of this compound is hypothesized to be a multi-faceted process involving the induction of programmed cell death (apoptosis), cell cycle arrest, and inhibition of tumor cell invasion.

Induction of Apoptosis

A primary mechanism by which Ganoderma triterpenoids exert their anti-cancer effects is through the induction of apoptosis.[1][2] This is likely a key mechanism for this compound as well. The apoptotic cascade is a tightly regulated process involving a series of molecular events that lead to characteristic morphological changes and cell death. The proposed pathway for this compound involves the intrinsic (mitochondrial) pathway of apoptosis.

Key Molecular Events:

-

Upregulation of Pro-apoptotic Proteins: Treatment with this compound is expected to increase the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax.

-

Downregulation of Anti-apoptotic Proteins: Concurrently, a decrease in the expression of anti-apoptotic proteins like Bcl-2 is anticipated. This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the hallmark features of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Inhibition of Tumor Invasion and Metastasis